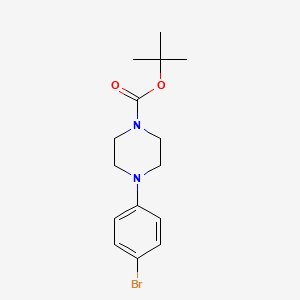

1-Boc-4-(4-Bromophenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Boc-4-(4-Bromophenyl)piperazine, commonly known as Boc-PBP, is a synthetic compound used in a variety of scientific research applications. It is a versatile molecule that has been used in numerous studies and experiments due to its ability to act as an inhibitor or activator of various biochemical processes.

Scientific Research Applications

Chemical Synthesis and Libraries

1-Boc-4-(4-Bromophenyl)piperazine serves as a crucial intermediate in the synthesis of diverse biaryl libraries, pivotal for pharmaceutical and chemical research. Spencer et al. (2011) demonstrated its application in synthesizing Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura cross-couplings, highlighting its versatility in creating biaryl systems with varied functionalities (Spencer, J., Baltus, C., Press, N., Harrington, R., & Clegg, W., 2011).

Drug Intermediate Synthesis

Miao Zhen-yuan (2006) improved the synthesis process of a key intermediate used in triazole antifungal agents, showcasing the compound's significance in streamlining the production of antifungal medications and enhancing their yield (Miao Zhen-yuan, 2006).

Structural and Biological Studies

Kulkarni et al. (2016) synthesized and characterized N-Boc piperazine derivatives, conducting detailed X-ray diffraction and biological evaluation studies. Their research provides insights into the structural intricacies and potential antibacterial and antifungal applications of such derivatives (Kulkarni, B., Thimmappaiah, S., Padigar, H., Adimule, S. P., Shivalingegowda, N., Neratur, L. K., & Kumsi, M., 2016).

Novel Synthesis Routes

Kumar et al. (2018) highlighted an innovative synthesis route for Brexpiprazole, an antipsychotic drug, utilizing this compound in a Buchwald–Hartwig amination step, underlining the compound's role in creating more efficient synthesis pathways for complex pharmaceuticals (Kumar, A. S., Kandanur, S. G. S., Sen, S., & Oruganti, S., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

1-Boc-4-(4-Bromophenyl)piperazine is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors . Bcl-2 and Bcl-xL are proteins that play crucial roles in a process called apoptosis, or programmed cell death. By inhibiting these proteins, the compound can induce apoptosis in certain cells, which is particularly useful in the treatment of various cancers.

Mode of Action

The compound interacts with its targets (Bcl-2 and Bcl-xL proteins) by binding to their active sites, thereby inhibiting their function. This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis .

Biochemical Pathways

The primary pathway affected by this compound is the apoptosis pathway. By inhibiting Bcl-2 and Bcl-xL proteins, the compound prevents these proteins from suppressing apoptosis. This leads to an increase in the release of cytochrome c from the mitochondria, which then triggers a cascade of events leading to cell death .

Pharmacokinetics

The compound’s solubility, stability, and permeability would also play roles in determining its pharmacokinetic profile .

Result of Action

The primary result of the action of this compound is the induction of apoptosis in cells where Bcl-2 and Bcl-xL are overexpressed. This can lead to the reduction of tumor size and potentially halt the progression of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the target cells. For instance, the compound should be stored at room temperature for optimal stability .

Biochemical Analysis

Biochemical Properties

1-Boc-4-(4-Bromophenyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . These interactions are crucial for its application in organic synthesis and pharmaceutical development.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and interaction with cellular receptors, which can lead to changes in cellular responses and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to participate in free radical bromination reactions, where it interacts with N-bromosuccinimide to form succinimide and brominated products . These interactions highlight its role in modifying biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has a boiling point of 424.7±40.0 °C at 760 mmHg and a flash point of 210.6±27.3 °C . Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the observed outcomes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on biological systems changes significantly beyond certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to alterations in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions are essential for its localization and accumulation in target tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. Understanding its subcellular distribution is crucial for elucidating its biochemical effects .

properties

IUPAC Name |

tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIPWYSRBGTXRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473892 |

Source

|

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

352437-09-3 |

Source

|

| Record name | Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)